
Dipropyl 4-oxoheptanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dipropyl 4-oxoheptanedioate is an organic compound with the molecular formula C13H22O5 It is a derivative of heptanedioic acid, where the carboxylic acid groups are esterified with propyl groups, and the central carbon is oxidized to a ketone
準備方法
Synthetic Routes and Reaction Conditions: Dipropyl 4-oxoheptanedioate can be synthesized through the esterification of 4-oxoheptanedioic acid with propanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the reactants to drive the esterification to completion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and yield. The use of catalysts and controlled temperature and pressure conditions ensures efficient conversion and high purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form more oxidized derivatives.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, where the propyl groups can be replaced by other alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: More oxidized derivatives such as carboxylic acids.
Reduction: Secondary alcohols.
Substitution: New esters with different alkyl or aryl groups.
科学的研究の応用
Dipropyl 4-oxoheptanedioate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Potential use in the study of metabolic pathways involving ester and ketone groups.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of dipropyl 4-oxoheptanedioate involves its reactivity as an ester and ketone. The ester groups can undergo hydrolysis to release the corresponding alcohol and acid, while the ketone group can participate in various redox reactions. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
類似化合物との比較
Diethyl 4-oxoheptanedioate: Similar structure but with ethyl ester groups instead of propyl.
Dimethyl 4-oxoheptanedioate: Similar structure but with methyl ester groups instead of propyl.
4-oxoheptanedioic acid: The parent acid without esterification.
Uniqueness: Dipropyl 4-oxoheptanedioate is unique due to its specific ester groups, which can influence its reactivity and solubility properties compared to its ethyl and methyl counterparts. The propyl groups provide a balance between hydrophobicity and reactivity, making it suitable for various synthetic and industrial applications.
特性
CAS番号 |
111044-06-5 |
|---|---|
分子式 |
C13H22O5 |
分子量 |
258.31 g/mol |
IUPAC名 |
dipropyl 4-oxoheptanedioate |
InChI |
InChI=1S/C13H22O5/c1-3-9-17-12(15)7-5-11(14)6-8-13(16)18-10-4-2/h3-10H2,1-2H3 |
InChIキー |
ADGKRNQPSRFRMX-UHFFFAOYSA-N |
正規SMILES |
CCCOC(=O)CCC(=O)CCC(=O)OCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Dichloro(2,2-difluoro-2-nitroethoxy)methoxy]-1,1-difluoro-1-nitroethane](/img/structure/B14317225.png)
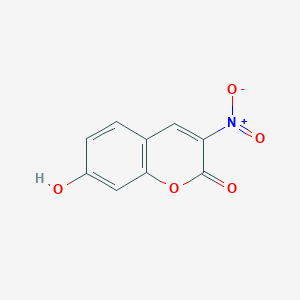
![N'-[1-(4-Methoxyphenyl)ethylidene]formohydrazide](/img/structure/B14317241.png)
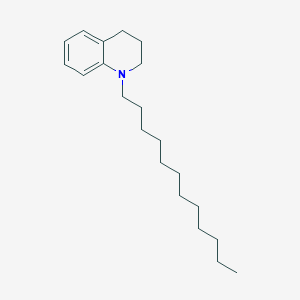

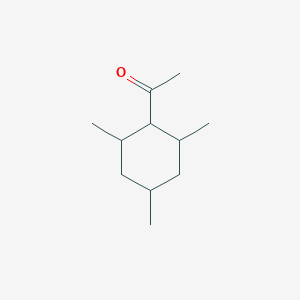

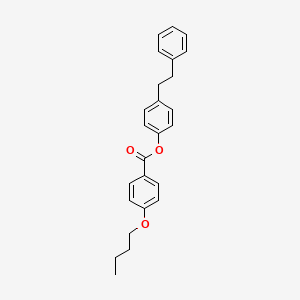
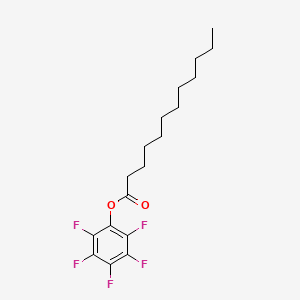
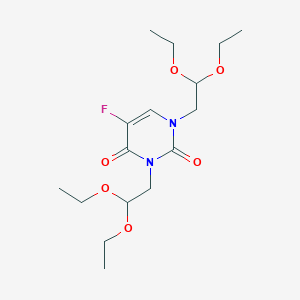
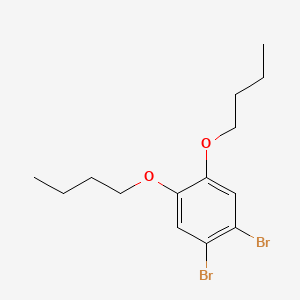
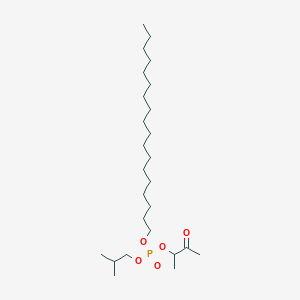
![2-Methyl-3-[(prop-2-yn-1-yl)oxy]prop-1-ene](/img/structure/B14317290.png)

